molecular formula C12H9N5O4 B15284434 N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]pyrazine-2-carbohydrazide

N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]pyrazine-2-carbohydrazide

Cat. No.: B15284434
M. Wt: 287.23 g/mol
InChI Key: LYRLJLOOHZEFCL-GIDUJCDVSA-N
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Description

N’-{2-hydroxy-5-nitrobenzylidene}-2-pyrazinecarbohydrazide is a chemical compound with the molecular formula C12H9N5O4.

Preparation Methods

The synthesis of N’-{2-hydroxy-5-nitrobenzylidene}-2-pyrazinecarbohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an appropriate solvent under reflux conditions to facilitate the formation of the Schiff base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N’-{2-hydroxy-5-nitrobenzylidene}-2-pyrazinecarbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N’-{2-hydroxy-5-nitrobenzylidene}-2-pyrazinecarbohydrazide involves its interaction with molecular targets such as bacterial quorum sensing receptors. By binding to these receptors, the compound inhibits the signaling pathways that regulate virulence factor production and biofilm formation in bacteria like Pseudomonas aeruginosa . This inhibition disrupts bacterial communication and reduces their pathogenicity.

Comparison with Similar Compounds

N’-{2-hydroxy-5-nitrobenzylidene}-2-pyrazinecarbohydrazide can be compared with similar compounds such as:

The uniqueness of N’-{2-hydroxy-5-nitrobenzylidene}-2-pyrazinecarbohydrazide lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9N5O4

Molecular Weight

287.23 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H9N5O4/c18-11-2-1-9(17(20)21)5-8(11)6-15-16-12(19)10-7-13-3-4-14-10/h1-7,18H,(H,16,19)/b15-6+

InChI Key

LYRLJLOOHZEFCL-GIDUJCDVSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)C2=NC=CN=C2)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=NC=CN=C2)O

Origin of Product

United States

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